molecular formula C13H19NO4 B1455858 Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester CAS No. 154083-67-7

Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester

Cat. No. B1455858
CAS RN: 154083-67-7
M. Wt: 253.29 g/mol
InChI Key: KHWKNPWCIFIYOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester, is a compound used in scientific research and lab experiments. It is a type of carbamate ester, which is a class of chemical compounds that contain a carbamate group and an ester group. The carbamate group is an organic compound that contains a carbamate anion, which is an ester of an amine and a carboxylic acid. The ester group is a functional group that is formed when an organic acid reacts with an alcohol. This compound has a wide variety of applications in scientific research and lab experiments, and can be used to study the biochemical and physiological effects of a compound.

Scientific Research Applications

Chiral Synthesis and Pharmaceutical Intermediates

  • The compound has been utilized in the diastereoselective microbial reduction to prepare chiral intermediates for the total synthesis of HIV protease inhibitors, such as Atazanavir, demonstrating its significance in the development of antiviral drugs. The reduction process involved microbial cultures, including strains of Rhodococcus, which yielded the chiral alcohol with high diastereomeric and enantiomeric purity, highlighting its utility in producing pharmaceutical intermediates with precise stereochemical configurations (Patel, Chu, & Mueller, 2003).

Enantioselective Preparations

  • Another study focused on the enantioselective preparation of dihydropyrimidones , showcasing the compound's role in the synthesis of chiral compounds. This research highlights the application of carbamic acid derivatives in creating complex molecules with specific stereochemical configurations, which is crucial for the development of enantioselective pharmaceuticals (Goss, Dai, Lou, & Schaus, 2009).

Chemical Interesterification

  • In the context of chemical interesterification , a study explored the initiation mechanisms, whether by nucleophilic substitution or α-proton abstraction. This investigation into the behavior of esters, including those derived from carbamic acid, in methoxide-catalyzed reactions contributes to our understanding of synthetic pathways and the creation of novel chemical compounds through interesterification and transesterification processes (Liu, 2004).

properties

IUPAC Name

tert-butyl N-[(4-methoxyphenyl)methoxy]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-13(2,3)18-12(15)14-17-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWKNPWCIFIYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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